molecular formula C22H16BrN3O4S B2666771 Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-22-3

Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2666771
CAS RN: 851947-22-3
M. Wt: 498.35
InChI Key: RKBVTVFWBMUWDH-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound. It’s part of a class of compounds known as pyridazines, which are heterocyclic compounds containing two adjacent nitrogen atoms . Pyridazines and their derivatives have been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of an amino derivative with a suitable reagent. For instance, ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate was condensed with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding intermediate . This intermediate was then reacted further to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structures of pyridazines. It contains a thieno[3,4-d]pyridazine core, which is a bicyclic system with a five-membered thiophene ring fused with a six-membered pyridazine ring. The molecule also contains various functional groups, including a bromobenzamido group, a phenyl group, and an ethyl carboxylate group .

Scientific Research Applications

Synthesis and Derivative Formation

Research has demonstrated methods for synthesizing pyridazinones and their reactions to produce N-substituted pyridazinones, showcasing the versatility of such compounds in creating biologically active molecules. For example, the synthesis of new pyrimidine derivatives has been explored, highlighting the potential for creating antimicrobial agents (Farag, Kheder, & Mabkhot, 2008). Additionally, the formation of novel pyrrolo, thiazolo, and pyrimido derivatives from similar precursors emphasizes the broad applicability in medicinal chemistry (Kheder, Mabkhot, & Farag, 2009).

Antimicrobial and Anticancer Evaluation

Several studies focus on the antimicrobial and anticancer evaluations of synthesized compounds, indicating their potential as therapeutic agents. For instance, the synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives reveal their activity against a panel of 60 cell lines derived from various cancer types (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). The development of pyrido and thienopyrimido derivatives from ethyl carboxylate precursors further exemplifies the chemical diversity achievable and its relevance to drug discovery (Ahmed, 2002).

Enzyme Inhibition and Radical Scavenging Activity

Compounds derived from ethyl carboxylate substrates have also been evaluated for their enzyme inhibition capabilities and radical scavenging activities, suggesting their utility in developing novel therapeutic agents with antioxidant properties. For example, the synthesis and in vitro safety and antioxidant activity of new pyrrole hydrazones highlight the potential of these compounds as safe antioxidants (Tzankova, Vladimirova, Aluani, Yordanov, Peikova, & Georgieva, 2020).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine or other fields. Given the wide range of activities exhibited by pyridazine derivatives, this compound could be a promising candidate for further study .

properties

IUPAC Name

ethyl 5-[(3-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-7-6-8-14(23)11-13)17(16)21(28)26(25-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBVTVFWBMUWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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